t-Butoxycarbonylisoleucine fluoride

Description

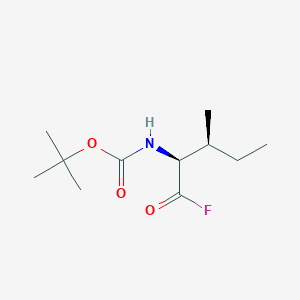

t-Butoxycarbonylisoleucine fluoride (C₁₁H₂₀FNO₃) is a fluorinated derivative of the amino acid isoleucine, protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily utilized in peptide synthesis as an activated intermediate, enabling efficient coupling reactions due to the fluoride leaving group’s reactivity. Its stability under basic conditions and compatibility with solid-phase synthesis methodologies make it a valuable reagent in organic and medicinal chemistry .

Properties

Molecular Formula |

C11H20FNO3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3S)-1-fluoro-3-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C11H20FNO3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,15)/t7-,8-/m0/s1 |

InChI Key |

WGEQDAAVVBVGCV-YUMQZZPRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)F)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)C(C(=O)F)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

t-Butoxycarbonylisoleucine fluoride belongs to a class of Boc-protected amino acid fluorides. Key comparisons with structurally or functionally related compounds are outlined below:

Reactivity and Stability

- t-Butoxycarbonylalanine Fluoride : Exhibits lower steric hindrance compared to the isoleucine derivative, leading to faster coupling rates in peptide synthesis. However, it is more prone to hydrolysis due to reduced hydrophobic protection .

- t-Butoxycarbonylvaline Fluoride : Shares similar steric properties but demonstrates marginally lower solubility in polar aprotic solvents (e.g., DMF), limiting its utility in certain reaction conditions.

- Diisopropylfluorophosphate (DFP): A highly toxic organophosphate fluorinating agent, DFP reacts irreversibly with serine proteases.

Toxicity and Handling

While this compound is classified as moderately toxic, its acute toxicity is far lower than hydrofluoric acid (HF) or DFP. HF, for instance, causes severe tissue damage and systemic fluoride ion poisoning, necessitating stringent emergency protocols (e.g., calcium gluconate antidotes) . In contrast, Boc-protected fluorides require standard precautions for moderate chronic toxins, such as fume hood use and PPE compliance .

Data Table: Comparative Properties of Fluorinated Compounds

Research Findings and Limitations

- Reactivity Trends: Fluoride leaving groups in Boc-protected amino acids exhibit reactivity inversely correlated with steric bulk. This trend is critical for optimizing coupling yields in solid-phase synthesis.

- Toxicity Management : While Boc-fluorides pose lower risks than HF or DFP, prolonged exposure may still lead to chronic respiratory or dermal effects, warranting adherence to Procedure B guidelines for moderate toxins .

- Most data are extrapolated from peptide synthesis literature or toxicity profiles of analogous fluorides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.